2-ethoxy-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzamide
Description
Properties
IUPAC Name |
2-ethoxy-N-[(1-thiophen-3-ylcyclopentyl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2S/c1-2-22-17-8-4-3-7-16(17)18(21)20-14-19(10-5-6-11-19)15-9-12-23-13-15/h3-4,7-9,12-13H,2,5-6,10-11,14H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJSQKDVORDNUNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NCC2(CCCC2)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-ethoxy-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the cyclopentylmethylamine intermediate: This can be achieved by reacting cyclopentanone with an appropriate amine under reductive amination conditions.
Introduction of the thiophenyl group: This step involves the reaction of the cyclopentylmethylamine intermediate with a thiophene derivative, often through a nucleophilic substitution reaction.
Formation of the benzamide core: The final step involves the reaction of the thiophenyl-substituted cyclopentylmethylamine with an ethoxybenzoyl chloride under basic conditions to form the desired benzamide compound.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often utilizing continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
2-ethoxy-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The benzamide group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other nucleophiles under suitable conditions, leading to a variety of derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-ethoxy-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activity, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is beneficial.
Industry: It is used in the development of new materials with unique properties, such as improved thermal stability or enhanced electronic characteristics.
Mechanism of Action
The mechanism of action of 2-ethoxy-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene ring and benzamide core are key structural features that enable the compound to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table highlights structural similarities and differences between 2-ethoxy-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzamide and related compounds from the evidence:
Key Observations:
- Substituent Effects: The target compound’s ethoxy group is electron-donating, contrasting with the electron-withdrawing trifluoromethyl and bromo groups in N-(4-bromophenyl)-4-trifluoromethyl benzamide . This difference may influence reactivity, solubility, or binding interactions in biological systems.
- Heterocyclic Moieties: The thiophene group in the target compound introduces sulfur-based π-electron density, which could enhance metal coordination or aromatic stacking compared to nitrogen-rich heterocycles in ’s carbamate derivatives .
- Cyclopentyl Frameworks: Both the target compound and ’s patent compounds incorporate cyclopentyl groups, but the latter’s pyrrolo-triazolo-pyrazine systems suggest a focus on rigid, planar architectures for receptor targeting. The cyclopentyl spacer in the target compound may instead prioritize conformational flexibility .
Biological Activity
2-ethoxy-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This compound belongs to a class of benzamide derivatives, which are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and neuroprotective effects.
Anticancer Activity
Recent studies have indicated that compounds with similar structures to this compound exhibit significant anticancer properties. For instance, cyclohepta[b]thiophene derivatives have shown potent antiproliferative activity against various cancer cell lines, with IC50 values in the submicromolar range. These findings suggest that modifications to the thiophene and benzamide moieties can enhance anticancer efficacy .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound 17 | A549 | 2.01 | Induces apoptosis and cell cycle arrest |
| Compound A | HeLa | 0.69 | Inhibition of tubulin polymerization |
| Compound B | CaCo-2 | 1.06 | Apoptosis induction via caspase activation |
Anti-inflammatory Effects
In addition to anticancer properties, benzamide derivatives have been recognized for their anti-inflammatory effects. The presence of the thiophene ring may contribute to this activity by modulating inflammatory pathways and inhibiting pro-inflammatory cytokines .
The biological activity of this compound may involve several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have demonstrated inhibition against various enzymes such as cyclooxygenases (COX), which play a critical role in inflammation .
- Apoptotic Pathways : Evidence suggests that these compounds can induce apoptosis in cancer cells through the activation of caspases and disruption of mitochondrial membrane potential .
- Cell Cycle Regulation : Compounds have shown the ability to arrest the cell cycle in specific phases, particularly G2/M, which is crucial for halting cancer cell proliferation .
Case Studies
A notable study involved the synthesis and evaluation of a series of thiophene-containing benzamides, where one compound demonstrated significant growth inhibition in various cancer cell lines (GI50 values ranging from 0.69 to 2.01 µM). These results underscore the potential for developing new anticancer agents based on the structural framework of this compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
